1-(2-Bromophenyl)pyrrolidine
Overview
Description
1-(2-Bromophenyl)pyrrolidine is an organic compound that features a brominated phenyl group attached to a pyrrolidine ring.
Preparation Methods
The synthesis of 1-(2-Bromophenyl)pyrrolidine typically involves multi-step processes starting from various precursors. One common method involves the reaction of 2-bromobenzyl bromide with pyrrolidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-(2-Bromophenyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles. Common reagents for these reactions include organolithium compounds and Grignard reagents.
Oxidation Reactions: The pyrrolidine ring can be oxidized to form corresponding lactams. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the pyrrolidine ring. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenylpyrrolidines, while oxidation reactions typically produce lactams .
Scientific Research Applications
1-(2-Bromophenyl)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of Amyloid Binding Alcohol Dehydrogenase (ABAD) inhibitors, which have potential therapeutic applications in treating Alzheimer’s disease and cancer.
Biological Studies: The compound is used to study enzyme activity and inhibition, providing insights into biochemical pathways and potential drug targets.
Industrial Applications: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, contributing to the development of new products with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)pyrrolidine involves its interaction with specific molecular targets. For instance, as an ABAD inhibitor, it binds to the active site of the enzyme, preventing its interaction with amyloid-beta peptides. This inhibition can reduce the toxic effects of amyloid-beta, which are implicated in the pathogenesis of Alzheimer’s disease . The compound’s brominated phenyl group and pyrrolidine ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
1-(2-Bromophenyl)pyrrolidine can be compared with other brominated phenylpyrrolidines, such as 1-(3-Bromophenyl)pyrrolidine and 1-(4-Bromophenyl)pyrrolidine. These compounds share similar structural features but differ in the position of the bromine atom on the phenyl ring. This positional difference can significantly affect their chemical reactivity and biological activity .
1-(3-Bromophenyl)pyrrolidine: This compound has the bromine atom at the meta position, which can influence its electronic properties and reactivity in substitution reactions.
1-(4-Bromophenyl)pyrrolidine: With the bromine atom at the para position, this compound may exhibit different steric and electronic effects compared to its ortho and meta counterparts.
Properties
IUPAC Name |
1-(2-bromophenyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h1-2,5-6H,3-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEPYQZONPBLLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80530537 | |
Record name | 1-(2-Bromophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80530537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87698-81-5 | |
Record name | 1-(2-Bromophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80530537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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